4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene
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Overview
Description
“4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 1783951-14-3 . It has a molecular weight of 233.06 . It is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent was carried out .Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C9H7BrF2/c10-8-3-1-2-7-6 (8)4-5-9 (7,11)12/h1-3H,4-5H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the development of active materials for organic solar cells .Scientific Research Applications
Synthesis and Reactivity
4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene serves as a key intermediate in the synthesis of various gem-difluorinated compounds. An efficient synthesis route starts from commercially available indanone, leading to 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. The critical gem-difluorination step is accomplished with good yield by treating in situ generated bromine fluoride (BrF) with a dithioketal. A competition mechanism between substitution and elimination is proposed to rationalize the outcomes when treating 3-brominated compounds with different amines (Zhang, Li, Lin, & Huang, 2014).
Photocatalytic Applications
In a study exploring relay photocatalytic reactions, 2-bromo-3,3,3-trifluoropropene, a bulk industrial chemical, was used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids. This process involves photoredox activation of the C(sp2)-Br bond in the resultant 2-bromo-1,1-difluoroalkenes, generating gem-difluoro vinyl radicals for further radical cyclization, leading to the assembly of various 4-(difluoromethylidene)-tetrahydroquinolines in good yields. This demonstrates the potential of using such brominated and difluorinated compounds in photocatalytic applications to create complex molecular structures (Zeng, Li, Chen, & Zhou, 2022).
Material Science and Polymer Solar Cells
In the field of materials science, particularly in polymer solar cells, a novel acceptor–donor–acceptor-structured nonfullerene acceptor was designed and synthesized, incorporating a 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene moiety. This compound demonstrated a twisted main-chain configuration, resulting in significant blue shifts in absorption, leading to complementary absorption with wide-bandgap polymers. The synthesized compound showed a high solution molar extinction coefficient and sufficiently high energy of charge-transfer excitons, contributing to a power conversion efficiency of 13.2% in polymer solar cells, highlighting the application potential of such difluorinated indene derivatives in advanced optoelectronic devices (Wang, Zhao, Cong, Xie, Wu, Liang, Liu, Gao, Wu, & Cao, 2018).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-3,3-difluoro-1,2-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c10-8-3-1-2-7-6(8)4-5-9(7,11)12/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWSISFUFMHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783951-14-3 |
Source
|
Record name | 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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